6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol

Description

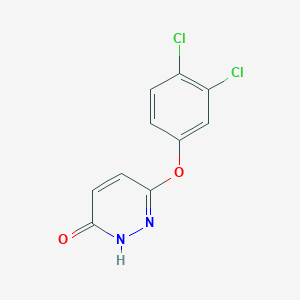

6-(3,4-Dichloro-phenoxy)-pyridazin-3-ol is a pyridazine derivative featuring a 3,4-dichlorophenoxy substituent at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring. The dichlorophenoxy group likely enhances lipophilicity and electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

3-(3,4-dichlorophenoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)16-10-4-3-9(15)13-14-10/h1-5H,(H,13,15) |

InChI Key |

QZFMKGJRRWQJCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NNC(=O)C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol

- Structure: Replaces the dichlorophenoxy group with a 3-(trifluoromethyl)phenyl substituent.

- Key Differences: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects and increased hydrophobicity compared to dichlorophenoxy. Molecular Weight: 240.18 g/mol vs. ~267.07 g/mol (estimated for 6-(3,4-dichloro-phenoxy)-pyridazin-3-ol). Potential Applications: The -CF₃ group may enhance metabolic stability in drug design, making this derivative suitable for targeting enzymes like phosphodiesterases .

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

- Structure: Substitutes the phenoxy group with a 4-chlorobenzylamino moiety.

- Biological Relevance: Amino-substituted pyridazines are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

6-Chloro-4-(trifluoromethyl)pyridazin-3-ol

- Structure : Features a chloro group at position 6 and a trifluoromethyl group at position 4.

- Synthetic Utility: Chlorinated pyridazines are intermediates in synthesizing agrochemicals, where halogen atoms facilitate further functionalization .

6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol

- Structure : Incorporates a dimethylthiazole ring at position 5.

- Key Differences: The thiazole heterocycle introduces sulfur-based π-stacking interactions, which may enhance binding to metalloenzymes. LogD (pH 5.5): Predicted to be higher than dichlorophenoxy derivatives due to the hydrophobic thiazole group .

Table 1: Key Properties of Selected Pyridazin-3-ol Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound* | C₁₀H₆Cl₂N₂O₂ | ~267.07 | 3,4-Dichlorophenoxy | Not provided |

| 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol | C₁₁H₇F₃N₂O | 240.18 | 3-Trifluoromethylphenyl | 66548-62-7 |

| 6-((4-Chlorobenzyl)amino)pyridazin-3-ol | C₁₁H₉ClN₃O | 234.66 | 4-Chlorobenzylamino | 353277-60-8 |

| 6-Chloro-4-(trifluoromethyl)pyridazin-3-ol | C₅H₂ClF₃N₂O | 198.53 | 6-Chloro, 4-CF₃ | 2169626-92-8 |

| 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol | C₈H₈N₃OS | 209.23 | Dimethylthiazole | Not provided |

*Estimated based on structural analogs.

Key Research Findings

- Electron-Withdrawing Effects: Dichlorophenoxy and trifluoromethyl groups significantly lower the electron density of the pyridazine ring, enhancing electrophilic substitution reactivity .

- Biological Activity: Amino- and thiazole-substituted derivatives show higher solubility and target engagement in enzyme inhibition assays compared to halogenated analogs .

- Synthetic Challenges : Chlorination reactions (e.g., using POCl₃) are sensitive to reaction scale and workup conditions, as excessive acid neutralization can degrade products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.